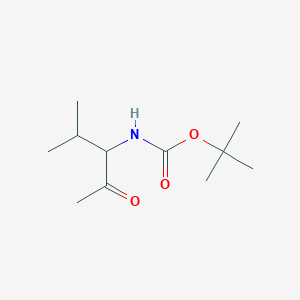

Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate is a chemical compound with the CAS Number: 208578-61-4 . It has a molecular weight of 215.29 and is typically in the form of a powder . The IUPAC name for this compound is tert-butyl 1-acetyl-2-methylpropylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14) . Unfortunately, the specific 3D structure of this compound is not available in the search results.Physical and Chemical Properties Analysis

This compound has a melting point of 71-74°C . It is typically stored at room temperature .Scientific Research Applications

Synthesis of Carbocyclic Analogues

The compound has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine, suggesting its utility in nucleoside analogue synthesis (Ober et al., 2004).

Structural Characterization and Hydrogen Bonds

Research has shown that tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate derivatives can form intricate three-dimensional architectures through a combination of strong and weak hydrogen bonds. This property is crucial for understanding molecular interactions and designing new materials (Das et al., 2016).

Catalytic Epoxidation

The compound is an important synthetic intermediate of carfilzomib, showcasing its role in pharmaceutical synthesis. A study reported an efficient catalytic epoxidation reaction for its synthesis, emphasizing the utility of bioinspired manganese complexes in the epoxidation of enone precursors (Qiu et al., 2019).

Diels-Alder Reaction

It serves as a reactant in the preparation and Diels-Alder reaction of 2-amido substituted furan, demonstrating its versatility in synthetic organic chemistry. This application is pivotal for constructing complex molecular frameworks (Padwa et al., 2003).

Evaluation in Medicinal Chemistry

The tert-butyl group, integral to this compound, has been evaluated for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. This research informs drug design by assessing the impact of tert-butyl and its alternatives on drug efficacy and activity (Westphal et al., 2015).

Metal-Free Organic Synthesis

Its derivatives have been synthesized through metal- and base-free conditions, highlighting its role in environmentally friendly chemical processes. This methodological advancement facilitates the preparation of quinoxaline-3-carbonyl compounds, showcasing the compound's relevance in green chemistry (Xie et al., 2019).

Biodegradable Polycarbonates

This compound derivatives have been used in the synthesis of biodegradable polycarbonates from dihydroxybutyric acid and CO2. This application underscores its potential in producing eco-friendly materials with significant implications for sustainability (Tsai et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

tert-butyl N-(2-methyl-4-oxopentan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDGQPFDHSRKFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2,6-difluorophenyl)ethan-1-one](/img/structure/B2755642.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylethyl]benzamide](/img/structure/B2755643.png)

![N-(2,6-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2755644.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2755646.png)

![5-methyl-N-(3-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2755647.png)

![1-[2-(Methylsulfonyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2755651.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2755652.png)

![2-bromo-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2755654.png)

![N-(2,6-dimethylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide](/img/structure/B2755658.png)

![2-[5-(Cyclopropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2755660.png)

![6-(Methylsulfonyl)-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2755663.png)